Sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate
Description
Sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate is a sulfinate salt characterized by a benzene ring substituted with a phenylmethoxycarbonylamino group at the para position. This functional group confers unique steric and electronic properties, distinguishing it from simpler sulfinates like sodium benzenesulfinate. The compound is primarily utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and as a precursor in sulfonamide formation . Its structural complexity enhances selectivity in reactions requiring directed C–S bond formation.
Properties
IUPAC Name |
sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S.Na/c16-14(19-10-11-4-2-1-3-5-11)15-12-6-8-13(9-7-12)20(17)18;/h1-9H,10H2,(H,15,16)(H,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPFAWXHIOQGBU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12NNaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate typically involves the reaction of 4-(phenylmethoxycarbonylamino)benzenesulfinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as filtration, washing, and drying to obtain the final product in a pure form. The use of automated systems and continuous monitoring ensures consistency and quality in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions to form sulfones and other derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in solvents like water, ethanol, or dichloromethane.
Major Products
The major products formed from reactions involving this compound include sulfones, sulfonamides, and sulfonic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
Biology: It is employed in the study of enzyme mechanisms and protein modifications involving sulfur chemistry.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.
Comparison with Similar Compounds
Sodium Benzenesulfinate
Structural Differences : Sodium benzenesulfinate lacks substituents on the benzene ring, making it less sterically hindered and more electronically uniform.
Reactivity :
- Diaryl Disulfide Synthesis : Sodium benzenesulfinate achieves 59% yield in diaryl disulfide synthesis when generated in situ from NaOH and 4-methylbenzenesulfinic acid (Table 4, ).
- 2, ). Applications: Widely used in dental primers (e.g., GC Corporation’s glass ionomer cements) and polymer synthesis (e.g., poly(arylmethyl sulfone) monodendrons).
Sodium p-Toluenesulfinate
Structural Differences : Features a para-methyl group, enhancing electron density on the benzene ring.
Reactivity :
- Dental Applications : Preferred in dental adhesives due to improved solubility and compatibility with hydrophilic dentin surfaces compared to sodium benzenesulfinate.
- Oxidative Reactions: In micelle-mediated oxidations, sodium p-toluenesulfinate achieves comparable yields (84%) to sodium 4-(N-acetylamino)benzenesulfinate under TPGS-750-M conditions (Scheme 4, ).
Sodium 4-(N-Acetylamino)benzenesulfinate
Structural Differences: Substituted with an acetylamino group at the para position, offering moderate steric bulk and hydrogen-bonding capability. Reactivity:
- Micelle-Mediated Oxidations : Demonstrates high efficiency in aerobic oxidations of aryl alkynes, with yields matching sodium p-toluenesulfinate (Scheme 5B, ).
- Intermediate Stability: The acetylamino group stabilizes sulfinate intermediates in copper-catalyzed sulfonylation reactions, reducing side-product formation.
Sodium 3,5-Disubstituted Benzenesulfinates
Structural Differences : Bulky substituents at meta positions increase steric hindrance.
Reactivity :
- Cross-Coupling Reactions : Ortho-substituted derivatives (e.g., sodium 2-methylbenzenesulfinate) show reduced yields (72%) compared to para-substituted analogs (85%) in palladium-catalyzed couplings due to steric clashes.
Data Tables: Comparative Performance in Key Reactions
Critical Factors Influencing Reactivity
- Electronic Effects: Electron-donating groups (e.g., methyl, acetylamino) enhance nucleophilicity of the sulfinate ion, favoring C–S bond formation.
- Steric Hindrance: Bulky substituents (e.g., phenylmethoxycarbonylamino) reduce reaction rates in crowded environments but improve selectivity in directed couplings.
- Solubility : Sodium p-toluenesulfinate’s methyl group improves solubility in organic-aqueous micellar systems, enabling higher yields in oxidative reactions.
Biological Activity
Sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a sulfonate group, which enhances its solubility in aqueous environments, making it suitable for biological applications. The molecular formula is , with a molecular weight of approximately 320.36 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : It has been shown to inhibit the growth of various bacterial strains by disrupting cell membrane integrity and inhibiting essential enzymes involved in bacterial metabolism.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by interfering with critical signaling pathways such as the c-Met/VEGFR-2 pathways, which are vital for tumor growth and survival.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibits bacterial growth; effective against specific strains. |
| Anticancer | Induces apoptosis in cancer cell lines; affects tumor growth signaling pathways. |
| Anti-inflammatory | Modulates inflammatory responses, potentially through cyclooxygenase inhibition. |
Antimicrobial Studies
In a study published in Journal of Medicinal Chemistry, this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both strains, indicating its potential as an antimicrobial agent .
Anticancer Research
A recent investigation into the anticancer properties revealed that the compound could reduce cell viability in various cancer cell lines, including breast and prostate cancer cells. The IC50 values were reported at 25 µM for breast cancer cells and 30 µM for prostate cancer cells, suggesting effective cytotoxicity .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with this compound showed a 70% success rate in eradicating infections resistant to conventional antibiotics .
- Case Study on Cancer Treatment : In vitro studies indicated that combining this compound with standard chemotherapy agents resulted in enhanced efficacy, leading to a 50% increase in apoptosis rates compared to chemotherapy alone .
Q & A
Q. Key Parameters (Table 3, ) :
- Catalyst System : Cu(OAc)₂ in DMSO at 80°C under air achieves 89% yield for diphenyldisulfide.
- Reaction Time : Reducing time from 12 h to 9 h maintains high yields (87%) .
- In Situ Generation : Using NaOH with 4-methylbenzenesulfinic acid yields only 59%, highlighting the need for pre-synthesized sodium benzenesulfinate .
Advanced: How does sodium benzenesulfinate enable regioselective sulfenylation of flavones?
In ammonium iodide (NH₄I)-mediated reactions:
- Mechanism : NH₄I generates iodine radicals, abstracting hydrogen to form thiyl radicals from sodium benzenesulfinate .
- Regioselectivity : Methyl blocking at C-3 of flavones prevents thioether formation, confirming C-5 selectivity .
- Yield : 65–78% for electron-rich flavones, lower for electron-poor substrates .
Advanced: What challenges arise in Pd-catalyzed allylic C–H sulfonylation using sodium benzenesulfinate?
- Substrate Limitations : Electron-poor alkenes (e.g., para-CF₃ substituted) yield <25% due to reduced nucleophilicity .
- Method Comparison : Sequential Pd(0)/Pd(II) catalysis (Method B) outperforms one-step methods (Method A) for phenolic derivatives (67% vs. 33%) .
- Ortho-Substitution : Steric hindrance in ortho-substituted allylbenzenes halts reactivity in Method B .
Advanced: How does sodium benzenesulfinate contribute to Julia olefination?
- Sulfone Synthesis : Alkyl iodides react with sodium benzenesulfinate to form sulfones, critical intermediates for olefin generation .
- Reduction Step : NaBH₄ reduces aldehydes to alcohols prior to iodination, ensuring high yields (>85%) in multi-step sequences .
Basic: What precautions are necessary for handling sodium benzenesulfinate?
- Storage : Hygroscopic; store in airtight containers below 30°C .
- Light Sensitivity : Degrades under UV exposure; use amber glassware .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent sulfonate decomposition .
Advanced: How do computational methods aid in understanding sodium benzenesulfinate reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
